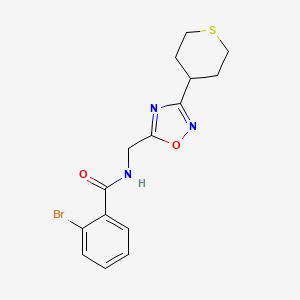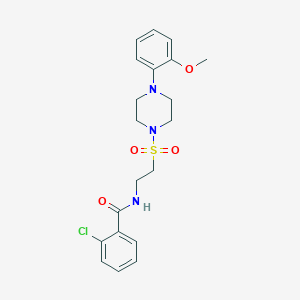
N-(3-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, also known as Cmpd 7a, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Cmpd 7a belongs to the class of quinoline derivatives and has been shown to possess a range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-cancer effects.
科学的研究の応用
Therapeutic Applications in Viral Infections
A novel anilidoquinoline derivative closely related to the requested compound has shown promising results in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, leading to a significant reduction in viral load and an increase in survival rates in animal models (Ghosh et al., 2008).
Fluorescent Properties for Chemical Analysis
Compounds with structures similar to N-(3-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide have been used to create lanthanide complexes. These complexes are studied for their fluorescent properties, which are important in various analytical and diagnostic applications (Wu et al., 2008).
Crystal Structure and Molecular Interactions
Research into amide derivatives similar to the compound has provided insights into their crystal structures and molecular interactions. This is crucial for understanding the compound's behavior in different environments and potential applications in materials science (Kalita & Baruah, 2010).
Antimicrobial Applications
Some acetamide derivatives, structurally akin to the compound, have shown promising antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Pharmaceutical Research and Drug Design
The synthesis and evaluation of similar compounds for their biological activities, including their potential as anticonvulsant agents, indicate the significance of this class of compounds in pharmaceutical research and drug design (El Kayal et al., 2022).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-16-5-4-12-27(14-16)21-11-10-17-6-2-9-20(23(17)26-21)29-15-22(28)25-19-8-3-7-18(24)13-19/h2-3,6-11,13,16H,4-5,12,14-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPCUSIYDRJKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

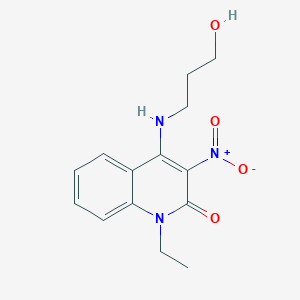
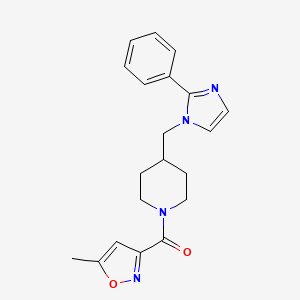
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2445703.png)

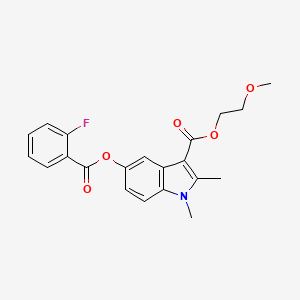
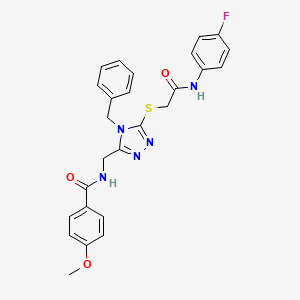
![N-(2-chlorobenzyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2445707.png)
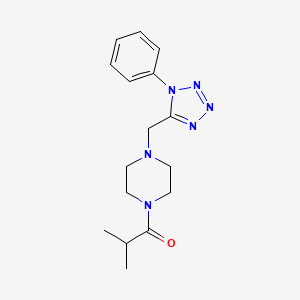
![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2445710.png)
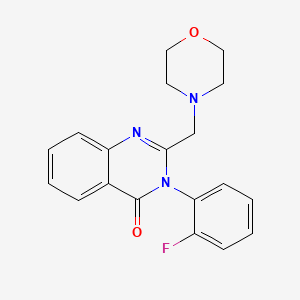
![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2445713.png)
![N-{4-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2445714.png)
